P2X4 Receptor Antagonism: Potency Comparison Against Broad-Spectrum Antagonist Suramin
Benzyl 2-(furan-2-yl)piperidine-1-carboxylate exhibits an IC50 of 1.45 µM at human P2X4R in stably transfected 1321N1 cells using Fura-2 AM calcium influx assay [1]. This represents a >300-fold improvement in potency compared to the classical P2X antagonist suramin, which demonstrates an IC50 of approximately 500 µM at the rat P2X4 receptor [2].
| Evidence Dimension | Antagonist potency (IC50) |
|---|---|
| Target Compound Data | 1.45 µM (1,450 nM) |
| Comparator Or Baseline | Suramin: ~500 µM (500,000 nM) [2] |
| Quantified Difference | ~345-fold lower IC50 (higher potency) |
| Conditions | Target: human P2X4R, 1321N1 cells, Fura-2 AM Ca2+ influx [1]; Comparator: rat P2X4R, radioligand binding [2] |
Why This Matters
This compound enables P2X4 pharmacological studies at substantially lower working concentrations, reducing off-target effects and improving assay window.
- [1] BindingDB. BDBM50598315 (CHEMBL5186938): Benzyl 2-(furan-2-yl)piperidine-1-carboxylate. IC50 = 1.45E+3 nM for human P2X4R. View Source
- [2] Michel AD, et al. Identification of regions of the P2X4 receptor that contribute to suramin binding. Purinergic Signalling. 2006;2(4):689-699. IC50 = 0.5 mM for suramin at rat P2X4R. View Source
